molecular formula C23H34OS B14313863 1-(Dodecylsulfanyl)-4-methoxynaphthalene CAS No. 109970-75-4

1-(Dodecylsulfanyl)-4-methoxynaphthalene

Cat. No.: B14313863
CAS No.: 109970-75-4
M. Wt: 358.6 g/mol
InChI Key: MIPXUMOCGFPLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dodecylsulfanyl)-4-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a dodecylsulfanyl group and a methoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dodecylsulfanyl)-4-methoxynaphthalene typically involves the reaction of 4-methoxynaphthalene with dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfanyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and process control technologies ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Dodecylsulfanyl)-4-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding naphthalene derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dodecylsulfanyl)-4-methoxynaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-(Dodecylsulfanyl)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(Dodecylsulfanyl)-naphthalene: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-Methoxynaphthalene: Lacks the dodecylsulfanyl group, which may reduce its potential biological activities.

    1-(Dodecylsulfanyl)-2-methoxynaphthalene: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and biological properties.

Uniqueness

1-(Dodecylsulfanyl)-4-methoxynaphthalene is unique due to the presence of both the dodecylsulfanyl and methoxy groups, which confer distinct chemical and biological properties. Its dual functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

109970-75-4

Molecular Formula

C23H34OS

Molecular Weight

358.6 g/mol

IUPAC Name

1-dodecylsulfanyl-4-methoxynaphthalene

InChI

InChI=1S/C23H34OS/c1-3-4-5-6-7-8-9-10-11-14-19-25-23-18-17-22(24-2)20-15-12-13-16-21(20)23/h12-13,15-18H,3-11,14,19H2,1-2H3

InChI Key

MIPXUMOCGFPLCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.